Hydroxyethylcysteine

Catalog No.
S774509
CAS No.
6367-98-2
M.F
C5H11NO3S
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyethylcysteine

CAS Number

6367-98-2

Product Name

Hydroxyethylcysteine

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

MWFRVMDVLYIXJF-BYPYZUCNSA-N

SMILES

C(CSCC(C(=O)O)N)O

Synonyms

3-(2-Hydroxyethylthio)alanine; (2R)-2-Amino-3-[(2-hydroxyethyl)sulfanyl]propionic Acid; (S)-2-Hydroxyethyl-L-cysteine; 3-(β-Hydroxyethylthio)alanine; 3-[(2-Hydroxyethyl)thio]-L-alanine;

Canonical SMILES

C(CSCC(C(=O)O)N)O

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)O

The exact mass of the compound Hydroxyethylcysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxyethylcysteine (S-(2-hydroxyethyl)cysteine), CAS 6367-98-2, is a specialized sulfur-alkylated amino acid derivative characterized by a terminal hydroxyl group on its side chain. In procurement and industrial contexts, it is primarily valued for its high aqueous solubility, its predictable reactivity as a stable thioether building block in solid-phase peptide synthesis (SPPS), and its precise structural role as a metabolic biomarker standard [1]. Unlike generic amino acids, its distinct steric and electronic profile allows it to function as a highly specific precursor for extended-chain phosphomimetics and as a targeted structural probe for protein dimer destabilization[2].

Substituting Hydroxyethylcysteine with standard L-cysteine or simple alkyl variants (such as S-methylcysteine) critically compromises specialized workflows. Standard cysteine lacks the terminal hydroxyl group required for downstream phosphorylation to create extended-chain phosphomimetics, and it cannot provide the specific steric bulk needed to disrupt protein dimer interfaces [1]. Furthermore, simple alkyl cysteines cannot serve as accurate mass-spectrometry standards for ethylene oxide or vinyl chloride exposure, which specifically form the hydroxyethyl adduct[2]. In peptide synthesis, procuring oxidized forms (like sulfoxides) leads to near-total cleavage failure during high-HF deprotection, making the pure thioether strictly necessary for high-yield SPPS workflows [3].

Thioether Stability in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the pure thioether S-(2-hydroxyethyl)cysteine remains stable during standard high-HF cleavage protocols. In contrast, its oxidized comparator, S-(2-hydroxyethyl)cysteine sulfoxide, is highly resistant to HF deprotection and exhibits poor formation efficiency (approximately 0.15% per residue added) [1]. Procuring the pure thioether eliminates the need for complex post-synthetic reduction steps.

Evidence DimensionDeprotection resistance and synthesis viability
Target Compound DataStable and compatible with standard high-HF cleavage
Comparator Or BaselineS-(2-hydroxyethyl)cysteine sulfoxide: Highly resistant to HF deprotection with <0.2% formation efficiency
Quantified DifferenceThioether avoids the >99% cleavage resistance seen with the sulfoxide form
ConditionsStandard SPPS using high HF cleavage conditions

Peptide chemists must procure the exact thioether form to avoid catastrophic yield losses and circumvent mandatory, harsh reduction steps during peptide cleavage.

Kinase Activation via Phospho-2-hydroxyethylcysteine

Standard phosphomimetics (like aspartate or glutamate) often fail to accurately replicate the steric and electronic profile of phosphorylated residues. When incorporated into proteins and subsequently phosphorylated, S-(2-hydroxyethyl)cysteine forms an extended-chain variant (phospho-2-hydroxyethylcysteine) [1]. This specific modification successfully activates the Aurora A kinase activation loop for both autophosphorylation and substrate phosphorylation, a feat that shorter or non-hydroxyl-bearing analogs cannot achieve due to precise active-site steric requirements [1].

Evidence DimensionKinase activation loop compatibility
Target Compound DataSuccessfully triggers autophosphorylation and substrate phosphorylation
Comparator Or BaselineStandard phosphomimetics (Glu/Asp): Fail to provide the exact extended-chain steric fit
Quantified DifferenceEnables pure phosphoform kinetic analysis that is impossible with non-hydroxyl or shorter-chain comparators
ConditionsAurora A kinase activation assays using synthetic modified proteins

For structural biology and drug screening, procuring this specific compound enables the creation of pure, active phosphoforms that accurately model kinase activation.

Aqueous Solvation for Biomarker Calibration

As a primary metabolite of ethylene oxide and vinyl chloride, S-(2-hydroxyethyl)cysteine must exhibit predictable aqueous behavior for use as an analytical standard. Computational models demonstrate that S-(2-hydroxyethyl)cysteine has a highly favorable solvation energy of -16.20 kcal/mol, ensuring complete miscibility in aqueous matrices[1]. This is a stark contrast to the parent compound vinyl chloride (+0.50 kcal/mol) and ensures reliable recovery during the calibration of LC-MS/MS assays for the downstream N-acetylated urinary biomarker (HEMA) [1].

Evidence DimensionAqueous solvation energy
Target Compound Data-16.20 kcal/mol (highly water-soluble)
Comparator Or BaselineVinyl chloride (parent): +0.50 kcal/mol (essentially insoluble)
Quantified DifferenceA 16.7 kcal/mol shift in solvation energy, guaranteeing aqueous phase retention during extraction
ConditionsSemi-empirical (PM3) molecular modeling of metabolic pathways

Analytical and toxicological laboratories require this exact compound to ensure reliable, quantitative recovery and calibration in aqueous biological matrices.

Steric Disruption of Protein Dimer Interfaces

In protein engineering, introducing specific bulky adducts can shift oligomeric states. When native residues (e.g., Tyrosine 202 in human thymidylate synthase) are substituted with S-(2-hydroxyethyl)cysteine (CME), the hydroxyethyl group sterically fills the local pocket, clashing with cross-monomer packing [1]. This specific modification shifts the native dimer dissociation constant (Kd = 80 nM) toward the inactive monomeric state, accelerating proteasomal degradation [1]. Shorter modifications lack the necessary volume and hydrogen-bonding capability to force this dissociation.

Evidence DimensionDimer interface stability and dissociation
Target Compound DataForces dissociation into inactive monomers
Comparator Or BaselineNative Tyrosine or unmodified Cysteine: Maintains stable homodimer (Kd = 80 nM)
Quantified DifferenceComplete shift from an 80 nM stable dimer to a degradation-prone monomeric state
ConditionsX-ray crystallographic and mass spectrometric analysis of hTS C195S-Y202C variants

Procurement of this specific functionalizing agent is critical for researchers designing allosteric inhibitors or studying protein degradation pathways via targeted dimer disruption.

Solid-Phase Synthesis of Phosphopeptide Mimics

Due to its stability in high-HF cleavage conditions, S-(2-hydroxyethyl)cysteine is a critical building block for synthesizing extended-chain phosphopeptide mimics [1]. It is specifically procured for creating pure phosphoforms used in kinase activation studies.

Analytical Standards for Occupational Toxicology

As the direct, highly water-soluble precursor to N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), this compound is essential for calibrating LC-MS/MS biomonitoring assays [2]. Toxicology labs procure it to accurately quantify human exposure to ethylene oxide and vinyl chloride in urine samples.

Protein Engineering and Allosteric Destabilization

In structural biology, the compound is used to chemically modify cysteine residues at protein-protein interfaces. Its specific steric and electronic profile makes it ideal for intentionally disrupting stable homodimers (like hTS) into monomers to study targeted proteasomal degradation and allosteric drug design[3].

XLogP3

-3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

165.04596439 g/mol

Monoisotopic Mass

165.04596439 g/mol

Heavy Atom Count

10

Other CAS

97170-10-0

Wikipedia

Hydroxyethylcysteine

Dates

Last modified: 08-15-2023

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